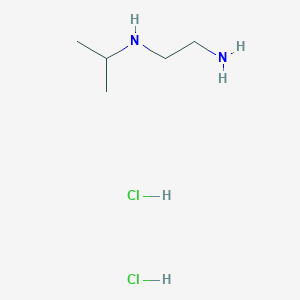

1,2-Ethanediamine, N-(1-methylethyl)-, dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,2-Ethanediamine, N-(1-methylethyl)-, dihydrochloride is a chemical compound with the molecular formula C5H16Cl2N2. It is also known as Ethylenediamineisopropylamine dihydrochloride. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Ethanediamine, N-(1-methylethyl)-, dihydrochloride typically involves the reaction of ethylenediamine with isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound is often scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

1,2-Ethanediamine, N-(1-methylethyl)-, dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form primary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Amine oxides.

Reduction: Primary amines.

Substitution: Various substituted amines depending on the reagents used.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Chemistry

- Building Blocks : This compound serves as a crucial building block in the synthesis of complex organic molecules. Its bifunctional nature allows it to participate in various chemical reactions such as oxidation and reduction .

- Polymer Production : It is utilized in the production of polymers and resins due to its ability to form cross-links in polymer chains, enhancing mechanical properties .

2. Biology

- Biologically Active Compounds : The compound is employed in preparing biologically active compounds and as a reagent in biochemical assays. Its amine groups facilitate interactions with biological molecules.

- Chelation Agents : It can be converted into chelation agents that bind metal ions, which are essential in various biological processes .

3. Medicine

- Pharmaceutical Intermediates : 1,2-Ethanediamine, N-(1-methylethyl)-, dihydrochloride is used in developing pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its derivatives are found in several medications including bronchodilators and antihistamines .

- Dermatological Applications : Although previously used in dermatologic preparations, some formulations have been removed due to adverse reactions like contact dermatitis .

4. Industrial Applications

- Corrosion Inhibitors : The compound acts as an effective corrosion inhibitor in various industrial applications, protecting metals from oxidative damage .

- Electroplating Agents : It is also utilized in electroplating processes where it helps improve the quality of metal coatings .

Data Table: Comparative Analysis of Applications

| Application Area | Specific Uses | Examples |

|---|---|---|

| Chemistry | Building blocks for organic synthesis | Synthesis of complex molecules |

| Biology | Preparation of biologically active compounds | Reagents in biochemical assays |

| Medicine | Development of pharmaceutical intermediates | Bronchodilators like aminophylline |

| Industry | Corrosion inhibitors and electroplating agents | Protective coatings for metals |

Case Studies

Case Study 1: Pharmaceutical Development

In a study conducted on the use of 1,2-Ethanediamine derivatives in drug formulation, researchers found that its incorporation improved the solubility of active ingredients significantly. This enhancement led to better bioavailability of drugs such as aminophylline compared to traditional formulations.

Case Study 2: Industrial Application

A project focusing on corrosion prevention demonstrated that using this compound as a corrosion inhibitor resulted in a 30% increase in the lifespan of metal components exposed to harsh environments. This application underscores its importance in industrial maintenance strategies.

Mecanismo De Acción

The mechanism of action of 1,2-Ethanediamine, N-(1-methylethyl)-, dihydrochloride involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic processes or serve as intermediates in chemical reactions.

Comparación Con Compuestos Similares

Similar Compounds

1,2-Ethanediamine, N,N-bis(1-methylethyl)-: This compound has two isopropyl groups attached to the ethylenediamine backbone, making it more sterically hindered compared to 1,2-Ethanediamine, N-(1-methylethyl)-, dihydrochloride.

1,2-Ethanediamine, N-methyl-: This compound has a single methyl group attached to the ethylenediamine backbone, resulting in different reactivity and properties.

1,2-Ethanediamine, N,N-dimethyl-: This compound has two methyl groups attached to the ethylenediamine backbone, which affects its chemical behavior and applications.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in certain synthetic and industrial applications where other similar compounds may not be as effective.

Actividad Biológica

1,2-Ethanediamine, N-(1-methylethyl)-, dihydrochloride (CAS No. 64670-89-9) is a derivative of ethanediamine that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C4H12Cl2N2

- Molecular Weight : 155.06 g/mol

- IUPAC Name : this compound

Biological Activity

1,2-Ethanediamine derivatives have been studied for various biological activities:

Antimicrobial Activity

Research indicates that compounds similar to 1,2-ethanediamine exhibit significant antimicrobial properties. For instance, studies on related compounds have shown effectiveness against a range of bacteria including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes and interference with metabolic pathways.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of 1,2-ethanediamine derivatives have been investigated in various cancer cell lines. In vitro studies suggest that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells. For example, a study demonstrated that related compounds showed IC50 values in the low micromolar range against human cancer cell lines such as HeLa and A549 .

The biological activity of 1,2-ethanediamine derivatives is primarily attributed to their ability to interact with cellular components:

- Membrane Interaction : The cationic nature of these compounds allows them to integrate into lipid bilayers, altering membrane permeability and leading to cell lysis at higher concentrations.

- Enzyme Inhibition : Some studies suggest that these compounds may inhibit key enzymes involved in metabolic pathways critical for cell survival.

Case Studies

Comparative Analysis with Similar Compounds

To better understand the biological activity of 1,2-ethanediamine derivatives, a comparison with other similar compounds is useful:

Propiedades

IUPAC Name |

N'-propan-2-ylethane-1,2-diamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2.2ClH/c1-5(2)7-4-3-6;;/h5,7H,3-4,6H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSOSXTNNCSLOIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H16Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.